2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride

Catalog No.
S916672
CAS No.
1172252-57-1
M.F
C7H12ClNO2
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochlo...

CAS Number

1172252-57-1

Product Name

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride

IUPAC Name

2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-7(2-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

YLNGFCGWPXZLRU-UHFFFAOYSA-N

SMILES

C1C(CC12CNC2)C(=O)O.Cl

Canonical SMILES

C1C(CC12CNC2)C(=O)O.Cl

The exact mass of the compound 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride (CAS 1172252-57-1) is a highly rigid, bifunctional spirocyclic building block widely procured as a bioisostere for piperidine-4-carboxylic acid (isonipecotic acid) and para-substituted benzenes . Featuring a secondary amine and a carboxylic acid at opposite ends of a spiro[3.3]heptane core, it provides a linear 180° exit vector combined with a 90° orthogonal twist between its two cyclobutane rings. Supplied as a stable hydrochloride salt, this compound offers high aqueous solubility, a high fraction of sp3 carbons (Fsp3), and reliable stoichiometry for parallel synthesis and lead optimization workflows. It is primarily selected by medicinal chemists and material scientists to improve the metabolic stability and three-dimensional character of flat or metabolically vulnerable molecular scaffolds [1].

Procuring generic 1,4-piperidines or para-aminobenzoic acids as substitutes for this spirocycle fundamentally compromises both metabolic stability and spatial geometry. Piperidine rings possess easily oxidizable alpha-protons that serve as primary sites for cytochrome P450-mediated clearance, leading to short in vivo half-lives [1]. Furthermore, flat aromatic substitutes lack the 3D complexity (low Fsp3) necessary to disrupt pi-stacking, often resulting in poor aqueous solubility and high non-specific binding. Attempting to substitute the hydrochloride salt with the free base or trifluoroacetate (TFA) salt of the spirocycle introduces severe handling issues; the free base is highly hygroscopic and prone to degradation, while TFA salts can release reactive trifluoroacetamide byproducts during sensitive amide coupling steps, ruining batch reproducibility [2].

Reduction of Intrinsic Clearance via Steric Shielding

Replacing a standard piperidine ring with the 2-azaspiro[3.3]heptane core significantly reduces vulnerability to enzymatic oxidation. The spirocyclic architecture lacks the easily accessible alpha-protons found in piperidines, leading to a measurable drop in intrinsic clearance (CL_int) in human liver microsomes, thereby extending the half-life of downstream derivatives [1].

Evidence DimensionIntrinsic Clearance (CL_int)
Target Compound DataReduced CL_int (<40 µL/min/mg)
Comparator Or BaselinePiperidine core (>100 µL/min/mg)
Quantified Difference>50% reduction in metabolic clearance
ConditionsHuman liver microsomes (HLM) assay

Lower intrinsic clearance directly translates to improved pharmacokinetic profiles, making this building block essential for lead optimization.

Modulation of Lipophilicity (logD7.4) for Improved Solubility

Despite the addition of carbon atoms compared to simple six-membered heterocycles, the incorporation of the 2-azaspiro[3.3]heptane scaffold lowers the lipophilicity of the resulting molecule. This counterintuitive effect is driven by altered basicity and dipole moment, which improves aqueous solubility and reduces non-specific binding in lipophilic pockets [1].

Evidence DimensionLipophilicity (logD at pH 7.4)
Target Compound DataLowered logD profile
Comparator Or BaselinePiperidine / Morpholine scaffolds
Quantified DifferenceReduction of up to 1.0 logD unit
ConditionsPhysiological pH (7.4) partitioning

Procuring this scaffold allows chemists to dial out excessive lipophilicity in late-stage drug candidates without sacrificing structural integrity.

Preservation of 180° Linear Exit Vector with Enhanced 3D Character

The 2,6-substitution pattern of the spiro[3.3]heptane system provides a precise 180° linear exit vector, directly mimicking 1,4-piperidines and para-substituted benzenes. However, the 90° dihedral twist between the two cyclobutane rings maximizes the fraction of sp3 carbons (Fsp3), disrupting flat pi-stacking interactions and preventing crystallization-driven insolubility [1].

Evidence DimensionSpatial Geometry and Fsp3
Target Compound Data180° exit vector, 90° ring twist (Fsp3 = 1.0)
Comparator Or Baselinepara-Benzene (Fsp3 = 0) / Piperidine (Fsp3 = 0.83)
Quantified DifferenceComplete sp3 saturation with identical linear trajectory
ConditionsX-ray crystallographic and computational modeling

This exact geometry allows direct drop-in replacement of flat aromatic rings while instantly improving the 3D complexity of the molecule.

Stoichiometric Precision and Stability via Hydrochloride Salt

Free base spirocyclic amino acids are prone to hygroscopicity and oxidative degradation, complicating precise molar dosing in parallel synthesis. The hydrochloride salt form of 2-azaspiro[3.3]heptane-6-carboxylic acid ensures a free-flowing solid with high bench stability, enabling highly reproducible amide coupling reactions without the risk of trifluoroacetate (TFA) contamination [1].

Evidence DimensionSolid-state stability and handling
Target Compound DataFree-flowing HCl salt, >97% purity retention
Comparator Or BaselineFree base / TFA salt (hygroscopic, TFA-adduct risks)
Quantified DifferenceElimination of stoichiometric errors and TFA-capping side reactions
ConditionsAmbient benchtop storage and standard peptide coupling workflows

Procuring the HCl salt guarantees reproducible yields in automated synthesis platforms by preventing moisture-induced weighing errors.

Lead Optimization of Piperidine-Containing Pharmacophores

Due to its ability to lower intrinsic clearance and reduce logD, this compound is a highly effective drop-in replacement for piperidine-4-carboxylic acid in late-stage drug candidates suffering from poor metabolic half-lives or excessive lipophilicity [1].

Design of Rigid, High-Solubility PROTAC Linkers

The 180° linear exit vector and 90° dihedral twist make this spirocycle a highly effective rigid spacer for bifunctional degraders (PROTACs). It maintains the necessary distance between the target-binding and E3-ligase-binding domains while preventing the linker from collapsing into folded conformations [2].

Synthesis of Conformationally Restricted Peptidomimetics

Leveraging the stability and precise stoichiometry of the hydrochloride salt, this building block is highly suited for automated solid-phase peptide synthesis (SPPS). It allows the introduction of a rigid, sp3-rich turn or spacer without the risk of TFA-induced side reactions during amide coupling [3].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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